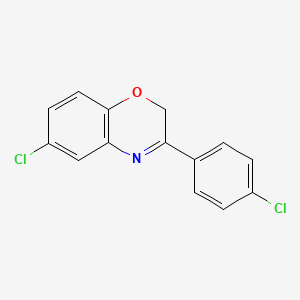

6-chloro-3-(4-chlorophenyl)-2H-1,4-benzoxazine

Description

6-Chloro-3-(4-chlorophenyl)-2H-1,4-benzoxazine is a heterocyclic compound featuring a benzoxazine core substituted with chlorine atoms at positions 6 (on the benzene ring) and 3 (via a 4-chlorophenyl group). The benzoxazine scaffold (a fused benzene and oxazine ring) is known for its conformational flexibility and biological relevance . Substitutions at position 3, such as the 4-chlorophenyl group, are critical for modulating electronic properties, lipophilicity, and bioactivity .

The molecular formula of the compound is likely C₁₄H₁₀Cl₂NO, derived from the parent 2H-1,4-benzoxazine structure (C₈H₇NO) with added chloro substituents. Similar compounds, such as 6-chloro-2H-1,4-benzoxazin-3(4H)-one (C₈H₆ClNO₂), exhibit herbicidal and antifungal activities, suggesting that the 4-chlorophenyl substitution in the target compound may enhance its pharmacological profile .

Properties

IUPAC Name |

6-chloro-3-(4-chlorophenyl)-2H-1,4-benzoxazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2NO/c15-10-3-1-9(2-4-10)13-8-18-14-6-5-11(16)7-12(14)17-13/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRMVNZGSGIZEDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NC2=C(O1)C=CC(=C2)Cl)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(4-chlorophenyl)-2H-1,4-benzoxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloroaniline with 2-chlorophenol in the presence of a base, followed by cyclization using a dehydrating agent such as phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-(4-chlorophenyl)-2H-1,4-benzoxazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Pharmaceutical Development

Therapeutic Potential

This compound is explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders. Its ability to interact with specific receptors in the brain positions it as a candidate for drug development targeting conditions such as depression and anxiety disorders .

Anticancer Activity

Research indicates that derivatives of 6-chloro-3-(4-chlorophenyl)-2H-1,4-benzoxazine exhibit significant anticancer properties. For instance, studies have reported IC50 values ranging from 0.49 to 1.60 µM against various cancer cell lines, indicating potent cytotoxic effects comparable to established chemotherapeutics like cisplatin .

Table 1: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HCT116 (Colorectal) | 15.0 |

| HeLa (Cervical) | 10.0 |

Agricultural Chemistry

Pesticide and Herbicide Formulation

The compound is utilized in formulating pesticides and herbicides, providing effective solutions for crop protection. Its unique chemical structure allows it to minimize environmental impact compared to traditional agricultural chemicals .

Efficacy Studies

Research has demonstrated that certain derivatives possess antimicrobial properties against various pathogens affecting crops. For example, the minimum inhibitory concentration (MIC) values against common agricultural pathogens have been documented:

Table 2: Antimicrobial Activity Against Agricultural Pathogens

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Candida albicans | 64 |

Material Science

Advanced Materials Development

6-Chloro-3-(4-chlorophenyl)-2H-1,4-benzoxazine is also significant in material science for its role in creating advanced polymers with enhanced thermal stability and mechanical properties. These materials are suitable for high-performance applications such as coatings and composites .

Case Study: Polymer Synthesis

A study demonstrated the synthesis of a polymer incorporating this benzoxazine derivative, resulting in improved thermal properties compared to conventional materials. The polymer exhibited a glass transition temperature (Tg) significantly higher than that of standard epoxy resins.

Analytical Chemistry

Reagent Applications

In analytical chemistry, this compound serves as a reagent in various techniques for detecting and quantifying other compounds. Its utility in quality control processes highlights its importance in manufacturing environments .

Mechanism of Action

The mechanism of action of 6-chloro-3-(4-chlorophenyl)-2H-1,4-benzoxazine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Comparisons

The benzoxazine scaffold is highly versatile, with substitutions at positions 3, 4, and 6 significantly altering physicochemical and biological properties. Below is a comparison with key analogs:

Key Observations :

- Conformational Flexibility: The benzoxazine ring adopts a screw-boat conformation in 6-chloro-2H-1,4-benzoxazin-3(4H)-one, stabilized by N-H···O hydrogen bonds .

- Electronic Effects : Chlorine atoms (electron-withdrawing) and phenyl groups (electron-donating) influence charge distribution. For example, the nitro group in 4-[(4-chlorophenyl)methyl]-6-nitro-2H-1,4-benzoxazin-3(4H)-one enhances electrophilicity, which could affect reactivity in biological systems .

- Lipophilicity : The 4-chlorophenyl substitution in the target compound likely increases logP compared to analogs with polar groups (e.g., ketone or carbohydrazide), improving membrane permeability .

Key Insights :

- The 4-chlorophenyl group may enhance potassium channel modulation by interacting with hydrophobic pockets in channel proteins, as seen in related benzoxazines .

- Antifungal activity in chlorine-substituted analogs correlates with the electronegativity of Cl, which disrupts microbial cell membranes .

- Lack of polar groups (e.g., ketone or sulfonyl) in the target compound might reduce solubility but improve blood-brain barrier penetration compared to analogs like 6-chloro-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide .

Biological Activity

6-Chloro-3-(4-chlorophenyl)-2H-1,4-benzoxazine is a member of the benzoxazine family, known for its diverse biological activities. This compound has garnered attention for its potential applications in pharmacology, particularly in antimicrobial and anticancer research. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Research indicates that 6-chloro-3-(4-chlorophenyl)-2H-1,4-benzoxazine exhibits significant antimicrobial activity. It has shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. Studies have demonstrated that derivatives of this compound can outperform established antibiotics like isoniazid in inhibiting mycobacterial growth .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A recent study reported that derivatives of 6-chloro-3-(4-chlorophenyl)-2H-1,4-benzoxazine exhibit potent antiproliferative effects against several human cancer cell lines, including A549 (lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (breast cancer). Notably, one derivative demonstrated an IC50 value of 5.9 µM against the A549 cell line, indicating strong cytotoxic potential .

The mechanism of action for 6-chloro-3-(4-chlorophenyl)-2H-1,4-benzoxazine involves interactions with specific molecular targets within cells. It may inhibit enzymes or receptors critical for cellular proliferation and survival. The exact pathways affected can vary based on the cellular context and the specific derivative being studied .

Case Studies and Experimental Data

Several studies have contributed to understanding the biological activity of this compound:

Structure-Activity Relationship

The structure-activity relationship (SAR) analyses indicate that modifications at specific positions on the benzoxazine ring can enhance biological activity. For example, the presence of electron-withdrawing groups such as chlorine at positions 3 and 4 of the phenyl ring significantly improves anticancer efficacy .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions between 6-chloro-3-(4-chlorophenyl)-2H-1,4-benzoxazine derivatives and their biological targets. These studies suggest that the compound's structural features facilitate effective binding to target proteins involved in cancer cell proliferation and survival pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-chloro-3-(4-chlorophenyl)-2H-1,4-benzoxazine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via cyclization of chlorinated benzamide intermediates or through nucleophilic substitution of pre-functionalized benzoxazine precursors. Key reaction parameters include temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., Pd for cross-coupling steps). For purification, column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is recommended. Yield optimization requires strict control of stoichiometry and exclusion of moisture .

Q. How can researchers characterize the molecular structure of this compound using spectroscopic and computational methods?

- Methodological Answer : Employ NMR (¹H/¹³C) to confirm the benzoxazine core and chlorophenyl substituents (e.g., aromatic protons at δ 7.2–7.8 ppm). FT-IR identifies carbonyl stretches (~1650 cm⁻¹) and C-Cl bonds (~750 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 292.0134). X-ray diffraction resolves crystal packing, while computational tools (Gaussian, PubChem’s InChI descriptors) predict electronic properties and tautomeric stability .

Q. What are the primary biological targets or pathways investigated for this compound in pharmacological studies?

- Methodological Answer : Initial screens focus on kinase inhibition (e.g., MAPK or PI3K pathways) using in vitro enzymatic assays (IC₅₀ determination). Receptor binding studies (e.g., G-protein-coupled receptors) employ radioligand displacement assays. Anticancer activity is evaluated via MTT assays on cell lines (e.g., HeLa, MCF-7), with apoptosis markers (caspase-3/7) quantified via flow cytometry .

Advanced Research Questions

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for benzoxazine derivatives, and how does chlorophenyl substitution influence biological activity?

- Methodological Answer : Conduct systematic substituent variation (e.g., replacing Cl with F or NO₂) and compare bioactivity via dose-response curves. Chlorophenyl groups enhance lipophilicity (logP ~3.5), improving membrane permeability. 3D-QSAR models (CoMFA/CoMSIA) correlate steric/electronic features with activity. For example, para-chlorine on the phenyl ring increases π-π stacking with hydrophobic enzyme pockets, as seen in analogous quinoline derivatives .

Q. How can conflicting biological activity data for benzoxazine derivatives be resolved through experimental design and data analysis?

- Methodological Answer : Address contradictions by standardizing assay protocols (e.g., ATP concentration in kinase assays) and validating cell line authenticity (STR profiling). Use multivariate statistical analysis (ANOVA, PCA) to isolate confounding variables (e.g., serum batch effects). Reproduce results across independent labs and apply meta-analysis to pooled datasets. For in vivo discrepancies, control metabolic differences via pharmacokinetic profiling (plasma t½, AUC) .

Q. What computational modeling approaches are suitable for predicting the reactivity or binding affinity of this compound with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina, Glide) predicts binding modes to targets like cyclooxygenase-2. Molecular dynamics (MD) simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories. Quantum mechanical calculations (DFT) evaluate charge distribution and H-bonding potential at the benzoxazine carbonyl. Machine learning models (random forest, SVM) trained on PubChem bioassay data prioritize high-affinity candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.